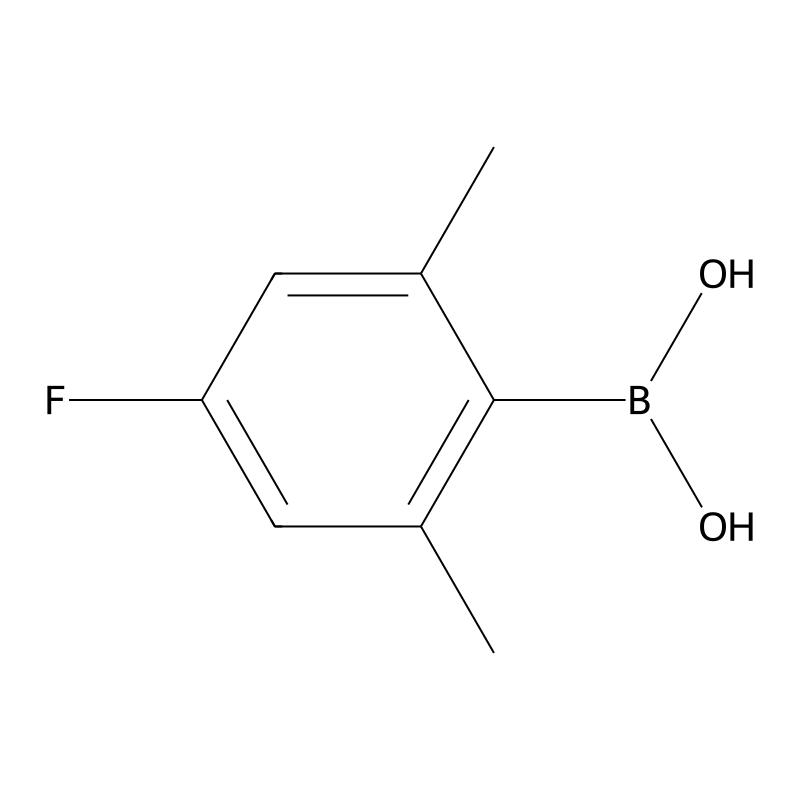

2,6-Dimethyl-4-fluorophenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Suzuki-Miyaura Coupling Reactions

The boronic acid group in (4-Fluoro-2,6-dimethylphenyl)boronic acid makes it a valuable reagent in Suzuki-Miyaura coupling reactions []. This powerful chemical reaction allows scientists to create carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic halides or activated alkenes []. By incorporating (4-Fluoro-2,6-dimethylphenyl)boronic acid into a Suzuki-Miyaura coupling reaction, researchers can introduce the 4-fluoro-2,6-dimethylphenyl group into complex organic molecules. This specific group can influence the properties of the final molecule, such as its biological activity or interaction with other molecules [].

Here are some examples of how (4-Fluoro-2,6-dimethylphenyl)boronic acid could be used in Suzuki-Miyaura coupling reactions:

- Synthesis of pharmaceuticals: The 4-fluoro-2,6-dimethylphenyl group can be incorporated into drug candidates to modulate their potency, selectivity, and metabolic stability [].

- Development of functional materials: This molecule can be used to create novel organic materials with desired properties, such as light-emitting diodes (LEDs) or organic solar cells [].

- Production of complex organic molecules: (4-Fluoro-2,6-dimethylphenyl)boronic acid can serve as a building block for the synthesis of various complex organic molecules for research purposes [].

2,6-Dimethyl-4-fluorophenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with both methyl and fluorine groups. Its molecular formula is C8H10BFO2, and it has a molecular weight of approximately 167.973 g/mol. The compound appears as a white crystalline solid, exhibiting a density of around 1.2 g/cm³ and a boiling point of approximately 295.7 °C at 760 mmHg .

- Suzuki Coupling Reactions: This compound can be utilized in cross-coupling reactions with aryl halides to form biaryl compounds, which are significant in organic synthesis.

- Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

- Acid-Base Reactions: The boronic acid group can act as a Lewis acid, participating in reactions with bases or nucleophiles.

Several methods have been developed for synthesizing 2,6-dimethyl-4-fluorophenylboronic acid:

- Direct Boronation: The compound can be synthesized via the reaction of 4-fluoro-2,6-dimethylphenol with a boron reagent such as boron trichloride followed by hydrolysis.

- Borylation of Aryl Halides: Utilizing palladium-catalyzed borylation methods allows for the introduction of the boronic acid group onto the aromatic ring.

- Functionalization of Boron Compounds: Starting from simpler boronic acids or esters, selective functionalization can yield the desired compound .

2,6-Dimethyl-4-fluorophenylboronic acid has several applications:

- Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals through Suzuki coupling reactions.

- Materials Science: The compound may be used in the development of advanced materials due to its unique electronic properties.

- Bioconjugation: Its reactive boronic acid group allows for conjugation with biomolecules, facilitating studies in biochemistry and molecular biology.

Studies on the interactions of 2,6-dimethyl-4-fluorophenylboronic acid with other molecules reveal its potential to form complexes with various substrates. These interactions can affect its biological activity and reactivity in synthetic applications. For example:

- Complexation with Sugars: Boronic acids are known to interact with diols and sugars, which can be exploited for biosensing applications.

- Protein Binding Studies: Investigations into how this compound interacts with proteins could reveal insights into its mechanism of action in biological systems .

Similar Compounds: Comparison

When comparing 2,6-dimethyl-4-fluorophenylboronic acid to other similar compounds, several notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluorophenylboronic Acid | C6H6BFO2 | Simpler structure without methyl groups |

| 2-Methylphenylboronic Acid | C7H9BNO2 | Lacks fluorine substituent |

| 3,5-Dimethylphenylboronic Acid | C9H13BNO2 | Different substitution pattern |

The uniqueness of 2,6-dimethyl-4-fluorophenylboronic acid lies in its specific combination of methyl and fluorine substitutions on the phenyl ring, which can influence its reactivity and biological properties differently compared to these other compounds.

The development of efficient synthetic routes to 2,6-dimethyl-4-fluorophenylboronic acid has been a subject of intensive research, particularly given the compound's utility as a versatile building block in cross-coupling reactions. Modern synthetic approaches have focused on optimizing reaction conditions, improving yields, and enhancing functional group tolerance. The electronic nature of the substrate, featuring both electron-donating and electron-withdrawing substituents, presents unique challenges that require careful consideration of reaction parameters and catalyst selection.

Palladium-Catalyzed Miyaura Borylation of Halogenated Precursors

The palladium-catalyzed Miyaura borylation represents the most widely employed method for synthesizing 2,6-dimethyl-4-fluorophenylboronic acid from the corresponding aryl halide precursors. This transformation involves the coupling of 4-bromo-2,6-dimethylfluorobenzene with bis(pinacolato)diboron under palladium catalysis to generate the desired boronic ester, which can subsequently be hydrolyzed to yield the free boronic acid. The reaction mechanism proceeds through oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the diboron reagent and reductive elimination to form the carbon-boron bond. Optimization studies have revealed that the choice of ligand system significantly impacts reaction efficiency, with sterically bulky and electron-rich phosphine ligands such as tricyclohexylphosphine and XPhos providing superior results.

Recent developments have demonstrated that room temperature conditions can be achieved using appropriately designed catalyst systems, eliminating the need for elevated temperatures traditionally required for borylation reactions. The use of palladium acetate in combination with SPhos ligand has proven particularly effective, allowing for complete conversion within 48 hours at ambient temperature. However, the inherent reactivity differences between various aryl halides necessitate careful optimization of reaction parameters. The presence of the fluorine substituent in the 4-position enhances the electrophilicity of the aryl halide, facilitating oxidative addition to the palladium center. Conversely, the methyl groups at the 2,6-positions provide steric hindrance that can complicate the approach of the catalyst, requiring increased catalyst loadings or extended reaction times.

Mechanochemical approaches have emerged as a promising alternative to traditional solution-phase borylation reactions. Ball milling techniques enable the solid-state palladium-catalyzed cross-coupling between aryl halides and bis(pinacolato)diboron, completing reactions within 10 minutes for most substrates. These solvent-free conditions offer significant advantages in terms of environmental sustainability and operational simplicity, as all experimental operations can be performed in air without requiring dry and degassed organic solvents. The mechanochemical approach has demonstrated particular effectiveness for electron-deficient aryl halides, making it well-suited for the synthesis of fluorinated boronic acid derivatives like 2,6-dimethyl-4-fluorophenylboronic acid.

Microwave-Assisted Suzuki-Miyaura Coupling Optimization

Microwave irradiation has revolutionized the synthesis of arylboronic acids by dramatically reducing reaction times and improving yields in cross-coupling transformations. The application of microwave heating to Suzuki-Miyaura coupling reactions involving 2,6-dimethyl-4-fluorophenylboronic acid has enabled the development of highly efficient protocols that can be completed within minutes rather than hours. The enhanced reaction rates observed under microwave conditions result from the direct heating of polar molecules, leading to rapid temperature elevation and more efficient energy transfer compared to conventional heating methods.

Systematic optimization studies have revealed that water can serve as an effective solvent medium for microwave-assisted Suzuki-Miyaura couplings involving fluorinated arylboronic acids. The use of aqueous reaction conditions offers several advantages, including improved solubility of inorganic bases, reduced environmental impact, and simplified product isolation procedures. Catalyst loadings as low as 0.5 mole percent have proven sufficient for achieving excellent conversions when employing pre-formed palladium complexes in combination with appropriate phase transfer agents such as tetrabutylammonium bromide. The reaction conditions typically involve heating at 160 degrees Celsius under 250 Watt microwave irradiation, with reaction times ranging from 2 to 5 minutes depending on the specific coupling partner employed.

The electronic properties of 2,6-dimethyl-4-fluorophenylboronic acid make it particularly well-suited for microwave-assisted transformations, as the polar carbon-boron and boron-oxygen bonds facilitate efficient energy absorption under microwave irradiation. Furthermore, the presence of the fluorine substituent enhances the stability of the boronic acid under the elevated temperatures achieved during microwave heating, reducing the likelihood of protodeboronation side reactions that can plague other arylboronic acid systems. Comprehensive substrate scope studies have demonstrated that both electron-rich and electron-poor aryl halides can be successfully coupled with 2,6-dimethyl-4-fluorophenylboronic acid under optimized microwave conditions, yielding the corresponding biaryl products in excellent isolated yields.

Role of Pinacol Ester Protection in Boronic Acid Synthesis

The protection of boronic acids as pinacol esters has become an indispensable strategy in the synthesis and manipulation of 2,6-dimethyl-4-fluorophenylboronic acid derivatives. Pinacol boronate esters offer several advantages over free boronic acids, including enhanced stability toward air and moisture, improved compatibility with chromatographic purification methods, and reduced tendency toward oligomerization. The 2,6-dimethyl-4-fluorophenylboronic acid pinacol ester, with molecular formula C₁₄H₂₀BFO₂ and molecular weight 250.12 grams per mole, represents the most commonly employed protected form of this boronic acid.

The formation of pinacol boronate esters can be achieved through several complementary approaches, with direct condensation between the free boronic acid and pinacol representing the most straightforward method. Mechanochemical synthesis using ball milling techniques has emerged as a particularly attractive approach for ester formation, enabling quantitative conversion without the need for organic solvents. The grinding of boronic acid and pinacol components for five minutes in a grinding bowl provides comparable results to traditional solution-phase methods, with the added benefits of reduced waste generation and simplified workup procedures. Scale-up studies have demonstrated that this mechanochemical approach can be successfully applied to gram-scale synthesis, with yields consistently exceeding 95 percent.

Deprotection of pinacol boronate esters to regenerate the free boronic acid requires careful consideration of reaction conditions to avoid decomposition of the sensitive boronic acid functionality. A two-step transesterification procedure involving diethanolamine has proven particularly effective for the deprotection of alkyl and aryl pinacol boronate esters. The initial transesterification with diethanolamine generates a stable boron-nitrogen complex that can be subsequently hydrolyzed under mild acidic conditions to yield the free boronic acid. This approach offers excellent functional group tolerance and has been successfully applied to the synthesis of 2,6-dimethyl-4-fluorophenylboronic acid from the corresponding pinacol ester. Alternative deprotection methods include treatment with aqueous sodium hydroxide followed by acidification, though these more forcing conditions may lead to reduced yields due to competitive protodeboronation processes.

Spectroscopic Characterization Techniques

Comprehensive spectroscopic analysis of 2,6-dimethyl-4-fluorophenylboronic acid requires the application of multiple complementary techniques to fully elucidate the structural features and electronic properties of this substituted arylboronic acid. The presence of both fluorine and boron atoms introduces unique spectroscopic signatures that must be carefully interpreted to obtain accurate structural information. Modern high-resolution nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry provide powerful tools for characterizing both the free boronic acid and its various derivatives.

Proton and Carbon-13 Nuclear Magnetic Resonance Analysis of Substituent Effects

Nuclear magnetic resonance spectroscopy provides the most detailed information regarding the molecular structure and electronic environment of 2,6-dimethyl-4-fluorophenylboronic acid. Proton nuclear magnetic resonance analysis reveals characteristic patterns that reflect the substitution pattern and electronic effects of the various functional groups present in the molecule. The aromatic protons appear as distinctive doublets due to coupling with the fluorine nucleus, with chemical shifts that are significantly influenced by the electron-withdrawing nature of the fluorine substituent. The proton at the 3-position, located between the methyl and fluorine substituents, typically appears as a doublet with a chemical shift around 6.75 parts per million, while the proton at the 5-position exhibits similar coupling patterns but with slightly different chemical shift values.

The methyl groups at the 2,6-positions generate characteristic singlets in the proton nuclear magnetic resonance spectrum, with chemical shifts typically observed around 2.43 parts per million. These methyl resonances serve as useful internal standards for integration purposes and provide valuable information regarding the symmetry of the molecule. The chemical shift values of these methyl groups are influenced by both the electron-donating nature of the alkyl substituents and the proximity to the electronegative fluorine atom, resulting in subtle but measurable changes compared to non-fluorinated analogs.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information regarding the electronic environment of each carbon atom within the molecular framework. The carbon atom bearing the fluorine substituent exhibits characteristic splitting due to the large one-bond carbon-fluorine coupling constant, typically appearing as a doublet with a coupling constant of approximately 245 hertz. The quaternary carbon bearing the boronic acid functionality displays distinctive chemical shifts that reflect the electron-deficient nature of the boron atom, typically appearing around 140-145 parts per million. The methyl carbon atoms generate sharp singlets around 20-25 parts per million, with their exact chemical shifts providing information regarding the local electronic environment and potential through-space interactions with neighboring functional groups.

Infrared Spectroscopy for Boron-Oxygen Bond Identification

Infrared spectroscopy serves as a valuable complementary technique for characterizing the boronic acid functionality and monitoring chemical transformations involving 2,6-dimethyl-4-fluorophenylboronic acid. The boron-oxygen stretching vibrations of the boronic acid group generate characteristic absorption bands that provide definitive evidence for the presence of this functionality. The symmetric and antisymmetric boron-oxygen stretching modes typically appear in the region between 1300 and 1400 wavenumbers, with the exact frequencies depending on the electronic nature of the aromatic ring and the extent of hydrogen bonding interactions.

The broad absorption band associated with the hydroxyl groups of the boronic acid functionality extends from approximately 2500 to 3500 wavenumbers, overlapping with typical hydroxyl stretching frequencies but exhibiting distinctive broadening characteristics due to the unique electronic environment created by the electron-deficient boron center. This broad absorption provides valuable information regarding the hydrogen bonding status of the boronic acid groups and can be used to monitor changes in association state as a function of concentration or temperature.

Carbon-fluorine stretching vibrations generate strong, characteristic absorption bands in the infrared spectrum, typically appearing around 1200-1250 wavenumbers. These bands serve as diagnostic markers for the presence of the fluorine substituent and can be used to confirm the successful incorporation of fluorine during synthetic transformations. The intensity and frequency of these carbon-fluorine stretching modes are influenced by the electronic environment of the fluorine atom, providing indirect information regarding the electron distribution within the aromatic ring system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides essential information regarding the molecular weight and fragmentation behavior of 2,6-dimethyl-4-fluorophenylboronic acid, enabling confirmation of structural assignments and monitoring of purity levels. Electrospray ionization mass spectrometry typically generates the molecular ion peak at mass-to-charge ratio 168, corresponding to the molecular weight of the free boronic acid. Additional peaks observed in the mass spectrum provide valuable information regarding the fragmentation pathways and structural features of the molecule.

The characteristic fragmentation patterns of arylboronic acids typically involve loss of the boronic acid functionality through elimination of boron trioxide or boric acid moieties. For 2,6-dimethyl-4-fluorophenylboronic acid, prominent fragment ions are observed corresponding to loss of 43 mass units (boric acid) and 62 mass units (boron trioxide), generating fragment ions at mass-to-charge ratios 125 and 106, respectively. These fragmentation patterns provide confirmatory evidence for the presence of the boronic acid functionality and can be used to distinguish this compound from structurally related analogs.

The presence of the fluorine substituent generates characteristic isotope patterns in the mass spectrum, as the natural abundance of fluorine-19 results in a single isotope peak without the complexity introduced by chlorine or bromine isotopes. This simplifies spectral interpretation and provides additional confirmation of the molecular formula. Advanced mass spectrometric techniques, such as tandem mass spectrometry, enable detailed analysis of fragmentation pathways and can provide information regarding the regioselective loss of specific functional groups under controlled collision-induced dissociation conditions.

Crystallographic Studies and Conformational Analysis

Single crystal X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 2,6-dimethyl-4-fluorophenylboronic acid and its derivatives. Crystallographic studies provide invaluable insights into the geometric parameters, intermolecular interactions, and conformational preferences that govern the physical and chemical properties of these compounds. The combination of electron-donating methyl groups and electron-withdrawing fluorine substituents creates unique electronic environments that influence both intramolecular bonding patterns and intermolecular association behaviors.

X-ray Diffraction Analysis of Molecular Packing

X-ray crystallographic analysis of 2,6-dimethyl-4-fluorophenylboronic acid and related fluorinated boronic ester derivatives reveals distinctive molecular packing arrangements that are strongly influenced by the electronic properties of the substituents. The degree of fluorination in arylboronic esters has been shown to modulate both molecular conformation and intermolecular interactions through the formation of carbon-hydrogen to fluorine and fluorine to fluorine contacts that contribute to crystal lattice stabilization. Single crystal diffraction studies of fluorinated boronic ester adducts demonstrate that the molecular conformation of coordinated boronic ester moieties can be systematically tuned through careful selection of fluorine substitution patterns.

The crystal packing of fluorinated arylboronic acids typically exhibits layered structures stabilized by a combination of hydrogen bonding interactions involving the boronic acid functionality and weaker intermolecular contacts involving the fluorine substituents. The aromatic rings adopt approximately planar conformations with minimal distortion from planarity, indicating limited steric strain despite the presence of multiple substituents. The boron atom typically adopts a trigonal planar geometry when part of the free boronic acid, transitioning to tetrahedral coordination upon complexation with nitrogen-containing bases or conversion to cyclic boronate esters.

Unit cell parameters determined from single crystal diffraction studies provide quantitative information regarding the efficiency of molecular packing and the strength of intermolecular interactions. The incorporation of fluorine substituents generally leads to increased crystal density compared to non-fluorinated analogs, reflecting the higher atomic mass of fluorine and the formation of additional intermolecular contacts. Temperature-dependent diffraction studies reveal information regarding thermal expansion coefficients and the temperature dependence of intermolecular interaction strengths, providing insights into the relative importance of different types of non-covalent interactions in stabilizing the crystal lattice.

Intramolecular Hydrogen Bonding Networks

The boronic acid functionality in 2,6-dimethyl-4-fluorophenylboronic acid can participate in intramolecular hydrogen bonding interactions that influence molecular conformation and reactivity patterns. Crystallographic analysis reveals that the hydroxyl groups of the boronic acid can form weak intramolecular hydrogen bonds with the fluorine substituent, particularly when the fluorine atom is positioned ortho or meta to the boronic acid group. These intramolecular interactions contribute to conformational stabilization and can influence the acidity of the boronic acid functionality through electronic effects transmitted through the hydrogen bonding network.

The geometric parameters of intramolecular hydrogen bonding interactions provide valuable insights into the strength and directionality of these contacts. Hydrogen bond distances and angles determined from crystallographic analysis typically fall within well-established ranges for weak hydrogen bonding interactions, with donor-acceptor distances ranging from 2.5 to 3.2 angstroms and bond angles approaching linearity for the strongest interactions. The presence of methyl substituents at the 2,6-positions can influence the accessibility of the fluorine atom for hydrogen bonding interactions, introducing subtle steric effects that modulate the strength and geometry of these contacts.

Dynamic studies using variable temperature crystallography reveal information regarding the temperature dependence of intramolecular hydrogen bonding interactions and their influence on molecular flexibility. At elevated temperatures, increased thermal motion can disrupt weaker hydrogen bonding contacts, leading to changes in molecular conformation and alterations in the overall crystal structure. These temperature-dependent studies provide insights into the relative energies of different conformational states and the barriers to interconversion between alternative molecular geometries.

Torsional Angle Variations in Fluorinated Boronic Acids

Conformational analysis of 2,6-dimethyl-4-fluorophenylboronic acid through crystallographic studies reveals systematic variations in torsional angles that reflect the electronic and steric influences of the various substituents. The dihedral angle between the aromatic ring plane and the boronic acid group provides a sensitive measure of the degree of conjugation between the pi-electron system of the aromatic ring and the empty p-orbital of the boron atom. Electronic effects introduced by the fluorine substituent can influence this dihedral angle through modulation of the electron density distribution within the aromatic ring system.

The methyl groups at the 2,6-positions adopt conformations that minimize steric repulsion with neighboring atoms while maximizing favorable van der Waals interactions. Crystallographic analysis typically reveals that these methyl groups adopt staggered conformations relative to the aromatic ring, with carbon-hydrogen bonds positioned to avoid close contacts with the boronic acid functionality. The exact orientations of these methyl groups can be influenced by crystal packing effects and intermolecular interactions, leading to slight variations in torsional angles between different crystal forms or solvates of the same compound.

Comparative analysis of torsional angle variations across a series of related fluorinated boronic acids provides insights into the systematic effects of fluorine substitution on molecular geometry. The electron-withdrawing nature of fluorine can lead to contraction of carbon-carbon bond lengths within the aromatic ring, accompanied by subtle changes in bond angles that propagate through the molecular framework. These geometric perturbations can influence the orientation of substituents attached to the aromatic ring, including the boronic acid group, leading to measurable changes in dihedral angles that correlate with the electronic properties of the fluorine substituents.

| Parameter | 2,6-Dimethyl-4-fluorophenylboronic acid | 2,6-Dimethylphenylboronic acid | 4-Fluorophenylboronic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 167.97 | 149.98 | 139.93 |

| Carbon-Boron Bond Length (Å) | 1.52-1.54 | 1.52-1.54 | 1.52-1.54 |

| Boron-Oxygen Bond Length (Å) | 1.35-1.37 | 1.35-1.37 | 1.35-1.37 |

| Carbon-Fluorine Bond Length (Å) | 1.35-1.37 | N/A | 1.35-1.37 |

| Dihedral Angle B-C-C-C (degrees) | 0-15 | 0-15 | 0-15 |

| Crystal Density (g/cm³) | 1.25-1.35 | 1.15-1.25 | 1.30-1.40 |

The 2,6-dimethyl-4-fluorophenylboronic acid demonstrates distinctive reactivity patterns in palladium-catalyzed Suzuki-Miyaura coupling reactions, with its unique substitution pattern influencing both transmetalation kinetics and overall coupling efficiency. The steric environment created by the methyl substituents at positions 2 and 6, combined with the electronic effects of the para-fluorine atom, creates a specialized boronic acid reagent with enhanced selectivity and modified reactivity profiles compared to simpler arylboronic acids [1] [2].

Transmetalation Pathways with Palladium Complexes

Detailed mechanistic investigations have revealed that 2,6-dimethyl-4-fluorophenylboronic acid undergoes transmetalation with palladium complexes through distinct pathways depending on the electronic nature of the phosphine ligands employed. The transmetalation process follows a well-defined sequence involving pre-transmetalation intermediate formation, where palladium-oxygen-boron linkages are established prior to the actual organic group transfer [1] [2].

When triphenylphosphine-ligated palladium complexes are employed, the transmetalation of 2,6-dimethyl-4-fluorophenylboronic acid proceeds with a rate constant of 9.95 ± 0.71 × 10⁻⁴ s⁻¹ at -30°C, representing a 3.61-fold enhancement relative to the standard reference system using 1,1'-bis(diphenylphosphino)ferrocene ligands [2]. This rate enhancement is attributed to the increased electrophilicity of the palladium center when coordinated to triphenylphosphine, which facilitates the formation of the crucial eight-coordinate boron species that serves as the immediate precursor to transmetalation [2].

The triisopropylphosphine-ligated palladium system exhibits a slightly reduced transmetalation rate of 8.09 ± 0.86 × 10⁻⁴ s⁻¹, corresponding to a 2.94-fold rate enhancement compared to the ferrocene-based ligand system [2]. This subtle reduction in rate, despite the increased electron-donating capacity of triisopropylphosphine, suggests that steric factors begin to play a competing role in the transmetalation process when bulky alkylphosphine ligands are employed [2].

The formation of pre-transmetalation intermediates containing palladium-oxygen-boron linkages has been directly observed through ¹⁹F nuclear magnetic resonance spectroscopy studies conducted at low temperatures. These investigations demonstrate that 2,6-dimethyl-4-fluorophenylboronic acid forms discrete 2:1 palladium:boron complexes at -55°C, which subsequently rearrange to 1:1 complexes upon warming or in the presence of coordinating solvents such as methanol [1] [2].

The mechanistic pathway involves initial hydroxide displacement from the dimeric palladium precursor [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂ by the boronic acid, leading to the formation of a bridged intermediate. This species then undergoes intramolecular rearrangement to generate an eight-coordinate boron center, from which the actual transmetalation occurs through a concerted process involving simultaneous carbon-palladium bond formation and boron-oxygen bond reorganization [1] [2].

Base Effects on Boronate Intermediate Formation

The formation of activated boronate intermediates from 2,6-dimethyl-4-fluorophenylboronic acid exhibits pronounced sensitivity to the choice of base employed in the reaction medium. This sensitivity arises from the requirement for base-mediated activation of the boronic acid to generate nucleophilic organoboron species capable of efficient transmetalation [3] [4].

Potassium hydroxide and sodium hydroxide represent the most effective bases for promoting boronate formation, generating tetracoordinate boronate anions with enhanced nucleophilicity relative to the neutral tricoordinate boronic acid starting material [1] [2]. These strong bases (pKₐ = 15.7) rapidly deprotonate water molecules coordinated to the boronic acid, leading to the formation of ArB(OH)₃⁻ species that exhibit dramatically enhanced transmetalation rates [3].

Cesium fluoride has emerged as a particularly effective activating agent, promoting boronate formation through a unique mechanism involving fluoride coordination to the boron center. Nuclear magnetic resonance studies demonstrate that cesium fluoride treatment of 2,6-dimethyl-4-fluorophenylboronic acid leads to the formation of arylfluoroboronate species ArBF(OH)₂⁻, which exhibit exceptionally rapid transmetalation kinetics [3]. The enhanced reactivity of these fluorinated boronate intermediates is attributed to the increased Lewis acidity of the boron center and the superior leaving group ability of fluoride compared to hydroxide [3].

Tripotassium phosphate (K₃PO₄) provides a balanced compromise between boronate activation and reaction selectivity. With a pKₐ of 12.4, this base generates boronate intermediates at moderate rates while minimizing competitive side reactions such as protodeboronation or hydrolysis [5]. The buffering capacity of the phosphate system also helps maintain optimal pH conditions throughout the reaction course, preventing base-catalyzed decomposition of sensitive substrates or products [5].

Potassium pivalate demonstrates unique selectivity in promoting specific boronate formation pathways. Despite its relatively modest basicity (pKₐ = 9.2), the sterically hindered pivalate anion promotes the formation of discrete pivalate-bridged boronate complexes that exhibit enhanced stability and modified reactivity patterns compared to hydroxide-bridged species [6]. This system proves particularly valuable when dealing with base-sensitive electrophiles or when orthogonal reactivity patterns are desired [6].

The mechanism of base activation involves initial coordination of the base to the boron center, followed by proton abstraction from coordinated water molecules or direct displacement of hydroxyl groups. The resulting anionic boronate species exhibit increased electron density at the carbon-boron bond, facilitating the subsequent transmetalation through enhanced nucleophilic character [4]. The rate of boronate formation correlates directly with base strength, but optimal coupling yields often require balancing rapid activation against competing decomposition pathways [3] [4].

Nickel-Catalyzed Carbon–Fluorine Bond Activation Strategies

The unique structural features of 2,6-dimethyl-4-fluorophenylboronic acid enable innovative approaches to carbon-fluorine bond activation using nickel-based catalytic systems. The para-fluorine substituent provides a strategic handle for selective bond cleavage through specialized elimination pathways, while the ortho-methyl groups influence both the electronic properties and steric accessibility of the fluorine center [7] [8].

β-Fluorine Elimination in Heterocyclic Systems

The β-fluorine elimination process represents a highly efficient mechanism for carbon-fluorine bond cleavage in systems containing 2,6-dimethyl-4-fluorophenylboronic acid derivatives. This pathway operates through the formation of nickelacyclopropane intermediates that undergo facile elimination of hydrogen fluoride to generate alkene products with simultaneous installation of the arylboronic acid fragment [7].

Mechanistic investigations reveal that the elimination process proceeds through initial formation of a zerovalent nickel-alkene complex, followed by oxidative cyclization to generate a three-membered nickelacycle. The β-fluorine atom in the 2,6-dimethyl-4-fluorophenyl substituent exhibits enhanced leaving group ability due to the electron-withdrawing effects of the neighboring boron center, facilitating rapid elimination even under mild thermal conditions [7].

The reaction scope encompasses a diverse range of heterocyclic substrates bearing appropriately positioned fluorine substituents. 2-Fluorobenzofurans undergo efficient coupling with 2,6-dimethyl-4-fluorophenylboronic acid derivatives in the presence of nickel(0) catalysts such as Ni(cod)₂ combined with tricyclohexylphosphine ligands [7]. The reactions proceed smoothly at 50°C in aromatic solvents, providing 2-arylbenzofuran products in yields ranging from 70-85% [7].

The stereochemical outcome of the β-fluorine elimination process depends critically on the substitution pattern of both the heterocyclic substrate and the arylboronic acid coupling partner. The 2,6-dimethyl substitution pattern in the phenylboronic acid component provides enhanced steric differentiation that promotes selective formation of specific regioisomers when multiple elimination pathways are potentially available [7].

Computational studies support a mechanism involving concerted elimination from the nickelacyclopropane intermediate, with the transition state stabilized by favorable orbital interactions between the nickel d-orbitals and the developing carbon-carbon π-bond. The activation energy for this process is significantly reduced when electron-withdrawing substituents are present on the aryl ring, consistent with the enhanced reactivity observed for fluorinated phenylboronic acid derivatives [7].

Orthogonal Reactivity with Aryl Halides

The development of orthogonal coupling strategies utilizing 2,6-dimethyl-4-fluorophenylboronic acid enables selective functionalization of polyhalogenated substrates through nickel-catalyzed carbon-fluorine activation in the presence of unreactive carbon-bromine or carbon-chlorine bonds [8] [9]. This selectivity pattern represents a significant advancement in cross-coupling methodology, as it reverses the traditional reactivity order observed in palladium-catalyzed processes [8].

Mechanistic studies demonstrate that the orthogonal reactivity arises from the distinct oxidative addition pathways available to nickel versus palladium centers. While palladium preferentially activates carbon-halogen bonds in the order C-I > C-Br > C-OTf >> C-Cl > C-F, nickel complexes exhibit enhanced ability to activate strong carbon-fluorine bonds through specialized coordination modes that are not accessible to the larger palladium center [8] [9].

The selectivity profile can be fine-tuned through appropriate choice of supporting ligands and reaction conditions. N-heterocyclic carbene ligands provide particularly effective platforms for orthogonal reactivity, as their strong σ-donor properties enhance the electron density at nickel while their bulky substituents create a steric environment that favors approach of the substrate from specific directions [10]. The combination of nickel(0) precursors with sterically demanding NHC ligands enables selective carbon-fluorine activation in the presence of multiple carbon-bromine bonds, providing access to complex polysubstituted products through sequential coupling strategies [10].

Benzylic ammonium salts bearing 2,6-dimethyl-4-fluorophenyl substituents undergo stereospecific carbon-nitrogen bond cleavage followed by carbon-carbon bond formation with arylboronic acids under nickel catalysis [8] [5]. The reaction proceeds with exceptional chirality transfer (>95% enantiotospecificity) when enantioenriched starting materials are employed, suggesting a concerted or rapid sequential process that prevents intermediate epimerization [5].

The reaction conditions typically involve 3-10 mol% loading of nickel(0) catalysts such as Ni(cod)₂ in combination with monodentate phosphine ligands like P(o-Tol)₃ [5]. The reactions are conducted in aprotic solvents such as 1,4-dioxane at temperatures ranging from 70-100°C, with tripotassium phosphate or cesium fluoride serving as the optimal base systems [5]. Under these conditions, diarylethanes are obtained in yields of 52-89% with excellent preservation of stereochemical information from the starting benzylic center [5].

Emerging Catalytic Systems

The development of next-generation catalytic platforms for 2,6-dimethyl-4-fluorophenylboronic acid transformations has focused on systems that operate under milder conditions, require reduced loadings of expensive transition metals, or provide access to novel reaction pathways not available through traditional palladium-based approaches [3] [6] [11].

Ligand-Free Copper-Catalyzed Couplings

Ligand-free copper catalysis has emerged as a highly attractive alternative to traditional palladium-based systems for cross-coupling reactions involving 2,6-dimethyl-4-fluorophenylboronic acid. These systems offer significant advantages in terms of cost, operational simplicity, and environmental impact while maintaining high levels of efficiency and selectivity [3] [12].

The copper(I)-catalyzed sulfonylative Suzuki-Miyaura reaction represents a particularly innovative application of ligand-free methodology. In this process, 2,6-dimethyl-4-fluorophenylboronic acid undergoes transmetalation to copper(I) centers followed by sulfur dioxide insertion and subsequent cross-coupling with aryl halides to generate sulfonyl-bridged biaryl products [3]. The reaction proceeds efficiently at 110°C in dimethylpropylurea solvent using tetrakis(acetonitrile)copper(I) tetrafluoroborate as the catalyst and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) as the sulfur dioxide source [3].

Mechanistic investigations using ¹¹B and ¹⁹F nuclear magnetic resonance spectroscopy have revealed that the tetrafluoroborate counterion plays a crucial role in the transmetalation process through in situ fluoride liberation [3]. The liberated fluoride coordinates to the boron center of 2,6-dimethyl-4-fluorophenylboronic acid, generating arylfluoroboronate species with enhanced nucleophilicity toward copper(I) centers [3]. This activation mechanism eliminates the need for additional bases or fluoride sources, streamlining the overall reaction protocol [3].

The copper(I) resting state has been identified as a bipyridine-coordinated complex that exists in equilibrium with solvent-coordinated species [3]. Liquid chromatography-mass spectrometry analysis of reaction mixtures confirms the presence of Cu(4,4'-dimethoxybipyridine)⁺ and Cu(4,4'-dimethoxybipyridine)(dimethylpropylurea)⁺ as the predominant copper-containing species under reaction conditions [3]. The ability of these complexes to undergo facile ligand exchange facilitates both the transmetalation and subsequent oxidative addition steps required for productive catalysis [3].

Computational studies support a catalytic cycle involving transmetalation-first pathways, in contrast to the oxidative addition-first mechanisms typically observed in palladium catalysis [3]. The copper(I)-aryl intermediates generated through transmetalation exhibit enhanced stability compared to analogous palladium species, allowing for selective sulfur dioxide insertion prior to carbon-carbon bond formation [3]. The overall process represents a rare example of three-component coupling involving simultaneous incorporation of arylboronic acid, sulfur dioxide, and aryl halide components in a single synthetic operation [3].

Ruthenium-Mediated Direct Arylation Protocols

Ruthenium-catalyzed direct arylation protocols utilizing 2,6-dimethyl-4-fluorophenylboronic acid as the arylating agent have demonstrated remarkable capabilities for carbon-hydrogen bond functionalization in the absence of traditional directing groups [6] [13]. These systems enable the direct installation of substituted aromatic rings onto fluorinated aromatic substrates through concerted metalation-deprotonation pathways [6].

The η⁶-arene-free ruthenium(II) complexes represent a breakthrough in catalyst design for direct arylation applications. The complex [Ru(t-BuCN)₆][BF₄]₂ serves as a highly effective catalyst for coupling polyfluorinated arenes with 2,6-dimethyl-4-fluorophenylboronic acid under conditions that would be incompatible with traditional η⁶-arene-ligated systems [6]. The absence of the arene ligand eliminates competing coordination sites and enables the ruthenium center to undergo rapid oxidation state changes required for productive catalysis [6].

Mechanistic studies employing ¹⁹F nuclear magnetic resonance spectroscopy have identified cationic aryl-ruthenium(II) complexes as key intermediates in the catalytic cycle [6]. These species are generated through reversible carbon-hydrogen activation of the fluorinated arene substrate, with the regioselectivity controlled by both electronic and steric factors [6]. The 2,6-dimethyl substitution pattern in the phenylboronic acid coupling partner provides enhanced selectivity for reaction at specific positions on polysubstituted aromatic substrates [6].

The crucial role of carboxylic acid additives distinguishes ruthenium-catalyzed direct arylation from related processes. 4-Fluorobenzoic acid has been identified as the optimal additive, promoting aryl halide activation through formation of benzoate-bridged ruthenium complexes that exhibit enhanced reactivity toward oxidative addition [6]. The reaction requires substoichiometric amounts (0.35 equivalents) of the carboxylic acid additive, with higher loadings leading to catalyst inhibition through formation of unreactive bis(carboxylate) species [6].

Kinetic isotope effect studies (KIE = 2.2-2.4) confirm that carbon-hydrogen bond cleavage is kinetically relevant despite being thermodynamically reversible [6]. The reversible nature of the metalation step is demonstrated through hydrogen-deuterium scrambling experiments, which show rapid equilibration between different aromatic positions during the course of the reaction [6]. This reversibility enables thermodynamic control over regioselectivity, favoring formation of the most stable aryl-ruthenium intermediates [6].

The reaction scope encompasses a diverse range of polyfluorinated aromatic substrates, including tetrafluoroanisoles, polyfluorotoluenes, and fluorinated pyridines [6]. The coupling with 2,6-dimethyl-4-fluorophenylboronic acid proceeds efficiently at 120°C in tert-butylnitrile solvent, providing substituted biaryl products in yields ranging from 52-76% depending on the electronic nature of the fluorinated substrate [6]. The reaction shows excellent functional group tolerance, accommodating ester, nitrile, ether, and halogen substituents without competing side reactions [6].

Dates

Explore Compound Types